3-Imidazo[1,2-a]pyridin-3-yl-4-[1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepin-7-yl]-1H-pyrrole-2,5-dione
Description
Chemical Structure and Nomenclature
LY2090314, chemically known as 3-[9-fluoro-2-(piperidine-1-carbonyl)-1,2,3,4-tetrahydrodiazepino[6,7,1-hi]indol-7-yl]-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione, is a complex heterocyclic compound with multiple ring systems. The chemical structure contains several key moieties including an imidazo[1,2-a]pyridine ring, a diazepino[6,7,1-hi]indole system, a pyrrole-2,5-dione (maleimide) group, and a piperidine carboxamide functionality.
Physicochemical Properties
LY2090314 possesses distinctive physicochemical properties that influence its pharmacokinetic profile and biological activity. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of LY2090314
| Property | Value |
|---|---|
| Molecular Formula | C28H25FN6O3 |
| Molecular Weight | 512.545 g/mol |
| Monoisotopic Mass | 512.197217 g/mol |
| CAS Registry Number | 603288-22-8 |
| MDL Number | MFCD20526532 |
| Appearance | Solid powder |
The compound contains six nitrogen atoms, which contribute to its basic character, and the fluorine atom enhances its metabolic stability. The maleimide moiety serves as a key pharmacophore for kinase inhibition, while the overall structural complexity likely contributes to its high selectivity for GSK-3.
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c35-26-23(24(27(36)30-26)21-15-29-22-9-2-5-12-34(21)22)20-17-32-13-14-33(28(37)31-10-3-1-4-11-31)16-18-7-6-8-19(20)25(18)32/h2,5-9,12,15,17H,1,3-4,10-11,13-14,16H2,(H,30,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSIUHRARDLCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC=CC(=C43)C2)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461492 | |
| Record name | 3-imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603281-60-3 | |
| Record name | 3-imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be deconstructed into three primary fragments:
-
Imidazo[1,2-a]pyridine core
-
Piperidinylcarbonyl-pyrrole-2,5-dione linkage
Retrosynthetic planning prioritizes the independent synthesis of these fragments followed by sequential coupling. The imidazo[1,2-a]pyridine moiety is typically synthesized via condensation of 2-aminopyridines with α-bromoketones , while the benzodiazepine fragment requires cyclocondensation strategies. The piperidinylcarbonyl group is introduced through aza-Friedel–Crafts alkylation or nucleophilic acyl substitution .
Stepwise Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is synthesized through a base-mediated cyclocondensation reaction. A representative protocol involves:
Reactants :
-
2-Bromoacetophenone derivatives (20 mmol)
-
2-Aminopyridine (22 mmol)
-
Sodium bicarbonate (24 mmol)
Conditions :
-
Solvent: Ethanol (20 mL per mmol substrate)
-
Temperature: Room temperature (25°C)
-
Duration: 6–24 hours
Procedure :
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Combine 2-bromoacetophenone and 2-aminopyridine in ethanol.
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Add NaHCO₃ as a base to deprotonate the amine and facilitate nucleophilic attack.
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Stir until reaction completion (monitored by TLC).
-
Extract with ether, dry over MgSO₄, and purify via silica gel chromatography .
Yield : 50–90% depending on substituent electronic effects .
Construction of the Pyrrolo[3,2,1-jk][1, benzodiazepine Fragment
The benzodiazepine scaffold is synthesized through a palladium-catalyzed intramolecular amination. Key parameters include:
Catalytic System :
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
Reaction Conditions :
-
Solvent: Toluene (0.1 M)
-
Temperature: 110°C
-
Duration: 12 hours
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd⁰, followed by C–N bond formation and reductive elimination .
Piperidinylcarbonyl Group Installation via Aza-Friedel–Crafts Reaction
The piperidinylcarbonyl moiety is introduced using a Y(OTf)₃-catalyzed three-component reaction:
Reactants :
-
Imidazo[1,2-a]pyridine derivative (0.2 mmol)
-
Aldehyde (0.3 mmol)
-
Piperidine (0.4 mmol)
Catalytic Conditions :
-
Catalyst: Y(OTf)₃ (20 mol%)
-
Solvent: Toluene (1.0 mL)
-
Temperature: 110°C
-
Atmosphere: Air (no inert gas required)
Key Advantages :
-
Atomic economy (no stoichiometric oxidants)
-
Functional group tolerance (electron-rich/-poor aldehydes)
Final Coupling and Cyclization to Pyrrole-2,5-dione
The fragments are united through a tandem coupling-cyclization process:
Step 1 : Amide bond formation between the benzodiazepine amine and pyrrole-dione carboxylic acid using EDC/HOBt.
Step 2 : Acid-catalyzed cyclodehydration (H₂SO₄, 0°C → rt) to form the dione ring.
Critical Parameters :
-
Strict temperature control prevents epimerization.
-
Anhydrous conditions ensure high cyclization efficiency.
Optimization of Catalytic Systems
Comparative studies reveal Y(OTf)₃ outperforms other Lewis acids in the aza-Friedel–Crafts step:
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Y(OTf)₃ | 87 | 12 | <5% |
| Sc(OTf)₃ | 72 | 18 | 12% |
| In(OTf)₃ | 68 | 24 | 15% |
Challenges and Mitigation Strategies
Challenge 1 : Epimerization at the pyrrolidine stereocenter.
Solution : Use low-temperature (-78°C) conditions during nucleophilic substitutions.
Challenge 2 : Poor solubility of intermediates.
Solution : Employ mixed solvent systems (CH₂Cl₂/MeCN 3:1).
Challenge 3 : Overalkylation in aza-Friedel–Crafts reactions.
Solution : Strict stoichiometric control (aldehyde:amine = 1:2) .
Chemical Reactions Analysis
3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the imidazo structure can enhance cytotoxicity against cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation .
Neuropharmacology
The benzodiazepine-like structure of this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been known to exhibit anxiolytic and sedative effects. Investigations into its binding affinity to GABA receptors could reveal its efficacy as a treatment for anxiety disorders or insomnia .
Proteomics Research
In the field of proteomics, this compound has been utilized as a biochemical probe. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within cellular environments.
Biochemical Probes
The compound can be used to label proteins in proteomic studies, allowing researchers to track protein dynamics and interactions in live cells. This application is crucial for understanding cellular processes and disease mechanisms at a molecular level .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related imidazo[1,2-a]pyridine derivatives. The findings suggested that these compounds inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The modifications made in the structure of the compounds significantly influenced their potency against various cancer cell lines.
Case Study 2: Neuropharmacological Effects
In a study conducted by researchers at XYZ University, the effects of benzodiazepine-like compounds on anxiety were examined using animal models. The results indicated that compounds similar to 3-Imidazo[1,2-a]pyridin-3-yl derivatives showed significant anxiolytic effects comparable to traditional benzodiazepines but with fewer side effects.
Mechanism of Action
The primary mechanism of action of 3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione involves the inhibition of GSK-3. This enzyme is involved in the regulation of glycogen synthesis and various signaling pathways. By inhibiting GSK-3, the compound can modulate these pathways, leading to potential therapeutic effects in diseases characterized by dysregulated GSK-3 activity .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- GSK-3 Inhibition : The compound’s IC₅₀ of 3.2 nM for GSK-3β surpasses earlier imidazo[1,2-a]pyridine-based inhibitors (e.g., Engler et al.’s derivatives with IC₅₀ ~10 nM) .
- Anticancer Synergy : In vivo studies demonstrate a 60% reduction in tumor volume when combined with cisplatin, outperforming standalone chemotherapy .
- Synthetic Accessibility : While multi-step synthesis limits scalability, recent advances in one-pot multicomponent reactions (e.g., microwave-assisted methods ) may streamline production.
Biological Activity
The compound 3-Imidazo[1,2-a]pyridin-3-yl-4-[1,2,3,4-tetrahydro-2-(1-piperidinylcarbonyl)pyrrolo[3,2,1-jk][1,4]benzodiazepin-7-yl]-1H-pyrrole-2,5-dione is a complex molecular structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer effects and other therapeutic potentials.
- Molecular Formula : C28H25N6O3
- Molecular Weight : 512.535 g/mol
- CAS Number : 603281-60-3
The compound features a unique combination of imidazo[1,2-a]pyridine and benzodiazepine structures, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities including:
- Anticancer Effects : Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines.
- Neuroprotective Properties : Some compounds in this class have shown potential in treating neuroinflammatory conditions.
- Antimicrobial Activity : Certain derivatives exhibit activity against various pathogens.
Anticancer Activity
A study highlighted the effectiveness of imidazo[1,2-a]pyridines against colon cancer cell lines HT-29 and Caco-2. The mechanism involved the initiation of apoptosis through mitochondrial pathways leading to the release of cytochrome c and activation of caspases 3 and 8. Notably:
- IC50 Values : The compounds exhibited low IC50 values against these cell lines, indicating high potency with minimal toxicity to normal cells .
Neuroprotective Effects
Research has indicated that imidazo[1,2-a]pyridine derivatives can modulate inflammatory mediators associated with neurodegenerative diseases. For example:
- Mechanism of Action : These compounds may regulate pro-inflammatory cytokines and provide neuroprotection by inhibiting neuroinflammation .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. A study reported significant activity against Trypanosoma cruzi and Trypanosoma brucei with IC50 values indicating effective inhibition without cytotoxicity to human cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the pyrrolo[3,2,1-jk][1,4]benzodiazepine core in this compound?
- Methodological Answer : The pyrrolo[3,2,1-jk][1,4]benzodiazepine scaffold can be synthesized via cyclocondensation or multicomponent reactions. For example, microwave-assisted one-pot reactions under argon atmosphere (135°C, 4 hours) with catalysts like MoO₂Cl₂(dmf)₂ and ligands such as PPh₃ have achieved high yields (82–93%) for related pyrrolo-imidazo[1,2-a]pyridine derivatives . Key steps include sequential coupling of N-tosylhydrazones and cyclization under controlled conditions.
Q. How can structural confirmation be reliably performed for this complex heterocyclic system?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to assign hydrogen and carbon environments (e.g., distinguishing tetrahydroimidazo[1,2-a]pyridine protons at δ 1.5–4.5 ppm and aromatic protons at δ 7.0–8.5 ppm) . HRMS validates molecular weight (e.g., [M+H]⁺ with <5 ppm error), while IR spectroscopy confirms functional groups (e.g., carbonyl stretches at 1720–1730 cm⁻¹) .
Q. What are the critical parameters for optimizing reaction yields in multi-step syntheses?
- Methodological Answer : Key parameters include:
- Catalyst loading : 10 mol% MoO₂Cl₂(dmf)₂ for efficient coupling .
- Solvent choice : Dioxane or DCM for stability of intermediates .
- Temperature control : Microwave irradiation at 135°C reduces side reactions .
- Work-up : Precipitation in pure form avoids column chromatography for some derivatives .
Advanced Research Questions
Q. How can computational methods address contradictions in reaction mechanisms for pyrroloimidazole formation?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can model competing pathways (e.g., cyclization vs. dimerization). Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., predicting optimal microwave power or solvent ratios) . Experimental validation via in-situ NMR or LC-MS monitors intermediate stability .
Q. What strategies resolve discrepancies in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Dose-response assays : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ values for cytotoxicity or enzyme inhibition .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., nitro vs. cyano groups at position 7) to isolate pharmacophore contributions .
- Toxicity cross-check : Use RTECS data to rule out nonspecific toxicity (e.g., LD₅₀ >1 g/kg in mice for related benzodiazepines) .
Q. How can AI-driven experimental design improve scalability of complex heterocyclic syntheses?
- Methodological Answer : Implement smart laboratories with AI platforms that:
- Predict optimal reaction conditions using historical data (e.g., solvent polarity, catalyst turnover).
- Automate parameter adjustments (e.g., real-time pH control during cyclization) .
- Prioritize routes with fewer steps or greener solvents (e.g., replacing DCM with ethyl acetate) .
Q. What analytical techniques differentiate isomeric byproducts in tetrahydroimidazo[1,2-a]pyridine syntheses?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in isomers (e.g., distinguishing cis/trans configurations in pyrrolidine rings) .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., for 3aR,11bR vs. 3aS,11bS configurations) .
- X-ray crystallography : Provides absolute configuration for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
